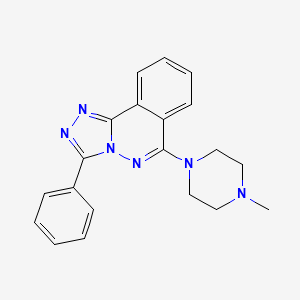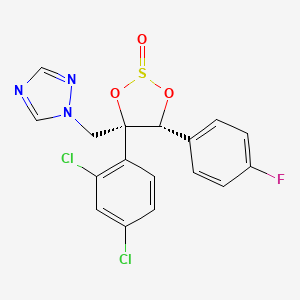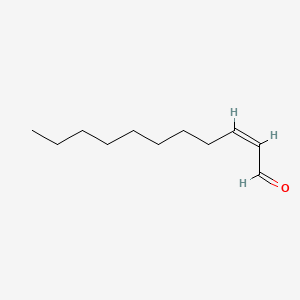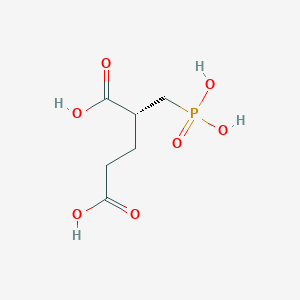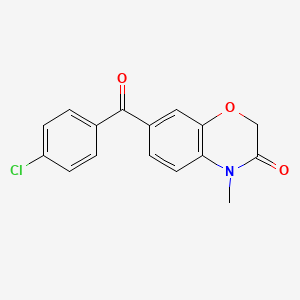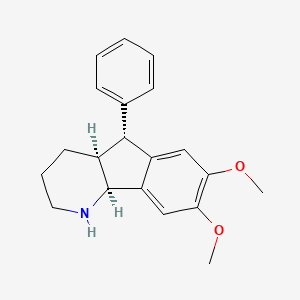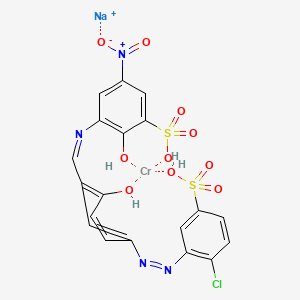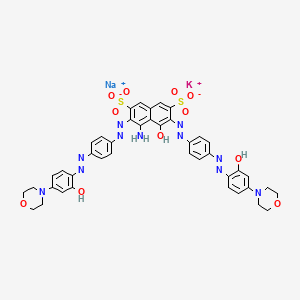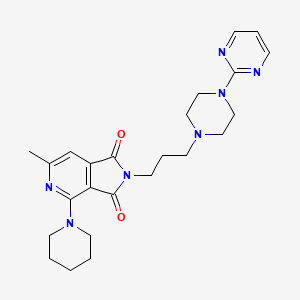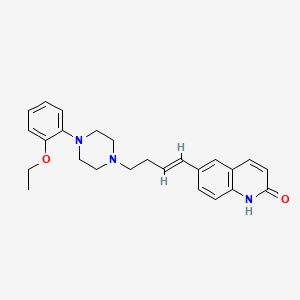
6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)carbostyril
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)carbostyril is a complex organic compound that belongs to the class of carbostyril derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethoxyphenyl group and a butenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)carbostyril typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 2-ethoxyphenylamine with 1,4-dibromobutane to form 4-(2-ethoxyphenyl)-1-bromobutane. This intermediate is then reacted with piperazine to yield 4-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-butanol.
Cyclization to Form Carbostyril: The piperazine intermediate is then subjected to cyclization with an appropriate reagent, such as phosgene or triphosgene, to form the carbostyril core structure.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)carbostyril undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)carbostyril has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development targeting specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)carbostyril involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This compound shares a similar piperazine core but differs in its functional groups and overall structure.
4-Hydroxy-2-quinolones: These compounds have a similar carbostyril core but differ in their substituents and biological activities.
Uniqueness
6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)carbostyril is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and butenyl substituents provide unique reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Numéro CAS |
80834-80-6 |
|---|---|
Formule moléculaire |
C25H29N3O2 |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
6-[(E)-4-[4-(2-ethoxyphenyl)piperazin-1-yl]but-1-enyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H29N3O2/c1-2-30-24-9-4-3-8-23(24)28-17-15-27(16-18-28)14-6-5-7-20-10-12-22-21(19-20)11-13-25(29)26-22/h3-5,7-13,19H,2,6,14-18H2,1H3,(H,26,29)/b7-5+ |
Clé InChI |
WTQXWMCWQHOPRX-FNORWQNLSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1N2CCN(CC2)CC/C=C/C3=CC4=C(C=C3)NC(=O)C=C4 |
SMILES canonique |
CCOC1=CC=CC=C1N2CCN(CC2)CCC=CC3=CC4=C(C=C3)NC(=O)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(4-hydroxyphenyl)-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12719140.png)
